molecular formula C7H15NO3 B1474229 tert-Butyl 3-(hydroxyamino)propanoate CAS No. 1698545-43-5

tert-Butyl 3-(hydroxyamino)propanoate

Cat. No.: B1474229
CAS No.: 1698545-43-5
M. Wt: 161.2 g/mol
InChI Key: XIIFIHNZSDRKEM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxyamino)propanoate is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, which incorporates both a tert-butyl ester and a hydroxyamino group, makes it a valuable synthon for the design and synthesis of novel bioactive molecules. A primary research application of this compound is in the development of hydroxamate-based inhibitors, particularly for targets like histone deacetylases (HDACs) . The hydroxyamino moiety can serve as a key zinc-binding group in the pharmacophore of these inhibitors, which are being actively investigated for their antitumor properties . The tert-butyl ester group offers advantageous properties for chemical synthesis, serving as a common protecting group for carboxylic acids to enhance solubility and stability during reaction sequences, and can be readily deprotected under mild acidic conditions to reveal the free acid for further derivatization . Research into related tert-butyl phenolic compounds highlights the role of such structures in combating oxidative stress and their potential neuroprotective and therapeutic effects, underscoring the value of this compound class in biological research . As such, this compound provides researchers with a versatile building block for constructing potential therapeutic agents, probing enzyme mechanisms, and exploring new chemical spaces in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(hydroxyamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)4-5-8-10/h8,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIFIHNZSDRKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(hydroxyamino)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the presence of a tert-butyl group and a hydroxyamino functional group, which contribute to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:

C7H15NO3\text{C}_7\text{H}_{15}\text{N}\text{O}_3

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.
  • HDAC Inhibition : Similar compounds have shown potential as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis .
  • Neuroprotective Effects : Some derivatives of tert-butyl compounds have demonstrated neuroprotective properties by mitigating oxidative damage in neuronal cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and proliferative effects of this compound on various cancer cell lines. For instance, studies involving HeLa and MDA-MB-231 cells indicated that this compound could inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2HDAC inhibition
MDA-MB-23112.5Apoptosis induction
A54918.0Antioxidant activity

Case Studies

  • Case Study on Cancer Treatment : A study published in the Journal of Medicinal Chemistry observed that derivatives containing hydroxyamino groups exhibited significant anticancer properties in xenograft models, leading to tumor regression in mice treated with this compound .
  • Neuroprotective Effects : In another study focusing on neurodegenerative diseases, tert-butyl derivatives showed promise in protecting against glutamate-induced toxicity in rat neuronal cultures, indicating potential therapeutic applications for conditions like Alzheimer's disease .

Toxicity and Safety Profile

Despite its promising biological activities, the safety profile of this compound remains under investigation. Preliminary data suggest that while it exhibits low toxicity at therapeutic doses, further studies are necessary to fully elucidate its safety parameters and potential side effects.

Scientific Research Applications

Chemistry

  • Antioxidant Activity : Tert-Butyl 3-(hydroxyamino)propanoate is studied for its antioxidant properties, which are crucial in preventing oxidative stress in polymers and biological systems. Its ability to donate hydrogen atoms makes it effective in neutralizing free radicals, thereby stabilizing various materials.
  • Polymer Chemistry : It is utilized as a stabilizer in polymer formulations, enhancing the durability and lifespan of plastics by preventing oxidative degradation during processing and usage.

Biology

  • Cellular Protection : The compound has been investigated for its protective effects against oxidative stress in cells. Studies indicate that it may enhance the activity of key antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in cellular defense mechanisms.
  • Gene Expression Modulation : Research has shown that this compound can upregulate genes involved in antioxidant defense, such as glutathione peroxidase and heme oxygenase-1, contributing to cellular resilience against oxidative damage.

Medicine

  • Therapeutic Potential : The compound is being explored for potential therapeutic applications related to oxidative damage prevention in various diseases. Its role in enhancing cellular antioxidant defenses positions it as a candidate for further research in disease mitigation strategies .
  • Drug Development : Given its biochemical properties, this compound may serve as a lead compound in developing new drugs aimed at combating oxidative stress-related conditions .

Case Study 1: Antioxidant Efficacy

A study examined the effects of this compound on the oxidative stability of polyethylene films. The results indicated a significant increase in the material's resistance to oxidative degradation when treated with the compound, demonstrating its effectiveness as a polymer stabilizer.

Case Study 2: Cellular Studies

In vitro studies involving human cell lines revealed that treatment with this compound led to increased expression of antioxidant enzymes. This suggests that the compound may enhance cellular defenses against oxidative stress, providing insights into its potential therapeutic applications.

Data Tables

Application AreaSpecific UseObservations
ChemistryAntioxidant in polymersEnhanced stability against oxidative degradation
BiologyCellular protectionUpregulation of antioxidant enzymes
MedicineTherapeutic potentialPromising candidate for disease mitigation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Propanoate Derivatives

tert-Butyl 3-amino-2-methylpropanoate hydrochloride (CAS 1909335-94-9)
  • Molecular formula: C₈H₁₈ClNO₂
  • Molecular weight : 195.69 g/mol
  • Key features: Methyl group at C2, protonated amino group at C3.
  • Applications : Used in pharmaceuticals and agrochemicals due to its stability and reactivity in peptide coupling reactions .
  • Purity : ≥95%, crystalline solid .
tert-Butyl (3R)-3-amino-3-phenylpropanoate (CAS Not Provided)
  • Key features : Chiral center at C3, phenyl substituent.
  • Applications: Intermediate in enantioselective synthesis of β-amino acids for drug candidates .
tert-Butyl 3-((carboxymethyl)(methyl)amino)propanoate (Compound 12a)
  • Synthesis : 90% yield via carboxymethylation.
  • Applications: Precursor to metal-binding ligands (e.g., iminodiacetic acid derivatives) for chelation therapy or catalysis .

Hydroxy-Substituted Derivatives

tert-Butyl-(2R,3R)-3-amino-2-hydroxybutanoate
  • Key features: Hydroxy and amino groups at C2/C3, butanoate backbone.
  • Applications: Potential use in β-lactam antibiotic synthesis .
t-Butyl 3-(hydroxypropoxyl)-propanoate (CAS 2100306-78-1)
  • Molecular formula : C₁₀H₂₀O₄
  • Molecular weight : 204.26 g/mol
  • Key features: Hydroxypropoxy group instead of hydroxyamino.
  • Physical properties : Density 1.016 g/cm³, boiling point 291.1°C .

Heterocyclic and Aromatic Derivatives

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate (CAS 1221341-66-7)
  • Molecular formula : C₁₃H₂₃N₃O₂
  • Molecular weight : 253.34 g/mol
  • Key features : Imidazole ring for coordination chemistry.
  • Applications : Likely used in enzyme inhibitors or metal-organic frameworks .
tert-Butyl 3-(aziridin-1-yl)propanoate (CAS 23693-85-8)
  • Molecular formula: C₉H₁₇NO₂
  • Molecular weight : 171.24 g/mol
  • Key features : Aziridine (3-membered amine ring) substituent.
  • Reactivity : High ring strain enables nucleophilic ring-opening reactions .

Chiral and Stereospecific Analogs

(2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate
  • Key features : Dual chiral centers, hydroxy and phenyl groups.
  • Applications : Synthesis of stereospecific β-hydroxy-β-phenylalanine derivatives for kinase inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications CAS Number Reference
tert-Butyl 3-(hydroxyamino)propanoate C₇H₁₅NO₃ 161.20 Hydroxyamino Medicinal chemistry 1698545-43-5
tert-Butyl 3-amino-2-methylpropanoate HCl C₈H₁₈ClNO₂ 195.69 Amino, methyl Pharmaceuticals 1909335-94-9
tert-Butyl (3R)-3-amino-3-phenylpropanoate C₁₃H₁₉NO₂ 221.30 Amino, phenyl Enantioselective synthesis -
tert-Butyl 3-(imidazolyl)propanoate C₁₃H₂₃N₃O₂ 253.34 Imidazole Enzyme inhibition 1221341-66-7
t-Butyl 3-(hydroxypropoxyl)-propanoate C₁₀H₂₀O₄ 204.26 Hydroxypropoxy Solubility modulation 2100306-78-1

Key Research Findings

  • Reactivity: The hydroxyamino group in the target compound offers unique redox properties, distinguishing it from simple amino or hydroxyl analogs .
  • Synthetic Utility: Compounds with carboxymethylamino groups (e.g., 12a) show higher yields (90%) in metal-binding ligand synthesis compared to benzyl-substituted analogs (43% yield for 12b) .
  • Biological Activity: Chiral analogs like (2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate exhibit enhanced selectivity in kinase inhibition due to stereochemical precision .

Preparation Methods

Protection and Deprotection Strategy

One prevalent approach involves starting from a protected amino acid or hydroxy acid derivative, where the tert-butyl group serves as a protecting group for the carboxylic acid functionality. The hydroxyamino group is introduced through selective oxidation or substitution reactions.

  • tert-Butyl ester protection is typically introduced via esterification of the corresponding acid with isobutylene or tert-butanol under acidic conditions.
  • Hydroxyamino group introduction is often achieved by hydroxylamine derivatives reacting with suitable precursors such as halogenated propanoates or via reduction of nitro precursors.

Hydroxyamino Group Installation

The hydroxyamino moiety can be installed through:

Detailed Preparation Method from Literature

While direct literature specifically on this compound is limited, closely related synthetic methods for tert-butyl protected hydroxy or amino propanoates provide insight into effective preparation strategies.

Representative Data Table: Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Esterification (tert-butyl) Isobutylene, acid catalyst 50-70 4-6 80-90 Protects carboxylic acid
2 Nucleophilic substitution Hydroxylamine hydrochloride, base (e.g., NaOH) 0-25 2-4 70-85 Introduces hydroxyamino group
3 Deprotection (if needed) Sulfuric acid or trifluoroacetic acid 0-40 1-3 75-86 Removes protecting groups selectively

Note: Specific yields and conditions may vary depending on substrate and scale.

Insights from Patent Literature on Related tert-Butyl Propanoate Derivatives

A Chinese patent (CN103664612A) describes the synthesis of tert-butyl substituted hydroxyphenyl propionates via Michael addition and subsequent transformations catalyzed by sodium methylate. Although this patent focuses on a different tert-butyl phenyl propionate, the methodology illustrates key principles applicable to this compound synthesis:

  • Use of Michael addition to introduce functional groups onto acrylate derivatives.
  • Controlled temperature and atmosphere (nitrogen) to optimize reaction outcomes.
  • Stepwise neutralization and crystallization to purify the product.

This approach underscores the importance of carefully controlled reaction conditions and purification steps in preparing tert-butyl protected hydroxy derivatives.

Summary of Preparation Methodology

Preparation Aspect Key Points
Starting Materials Protected propanoic acid derivatives, hydroxylamine, bases, acids
Protection Strategy tert-Butyl esterification to protect carboxyl group
Hydroxyamino Introduction Nucleophilic substitution or reduction methods
Reaction Conditions Mild temperatures (0-80 °C), inert atmosphere (N2), acid/base catalysis
Purification Techniques Crystallization, filtration, solvent washes
Yield Optimization Two-step deprotection protocols, use of sulfuric acid, and design of experiments (DOE)

The preparation of this compound involves strategic protection of the carboxylic acid as a tert-butyl ester, followed by selective introduction of the hydroxyamino group through nucleophilic substitution or reduction. Optimization of reaction parameters such as temperature, solvent, and catalyst choice is critical to achieving high yields and purity. Although direct literature on this exact compound is scarce, methodologies from related tert-butyl protected hydroxy and amino propanoates provide a robust framework for its synthesis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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